
4,7-Phenanthroline-5,6-dione dinitrate
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Overview
Description
Chemical Identity and Structure 4,7-Phenanthroline-5,6-dione (CAS 84-12-8), also known as Phanquinone or Entobex, is a heterocyclic quinone derivative with the molecular formula C₁₂H₆N₂O₂ and a molecular weight of 210.19 g/mol . Its structure features a phenanthroline backbone with two nitrogen atoms at positions 4 and 7, and a quinone moiety at positions 5 and 6 (Figure 1). This planar, conjugated system enables redox activity and coordination chemistry, making it valuable in medicinal and analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-phenanthroline-5,6-dione dinitrate typically involves the nitration of 4,7-phenanthroline-5,6-dione. This process can be carried out using concentrated nitric acid under controlled temperature conditions to ensure the selective introduction of nitrate groups . The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize waste and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 4,7-Phenanthroline-5,6-dione dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The nitrate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides and amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
4,7-Phenanthroline-5,6-dione dinitrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,7-phenanthroline-5,6-dione dinitrate involves its ability to interact with various molecular targets. The compound can bind to metal ions, forming stable complexes that can participate in redox reactions. These interactions can disrupt biological processes in microorganisms, leading to antimicrobial effects . Additionally, its ability to intercalate with DNA makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Structural Analogues
1,10-Phenanthroline-5,6-dione
- Structure: Nitrogen atoms at positions 1 and 10, quinone at 5 and 6 (vs. 4,7-positions in Phanquinone) .
- Applications : Primarily used in electrochemical studies and as a ligand for redox-active metal complexes .
Benzoacridine-5,6-dione Derivatives
- Structure: Fused acridine-quinone system with extended π-conjugation.
- Synthesis: Formed via condensation of ortho-hydroxybenzaldehydes with 2-hydroxy-1,4-naphthoquinone, unlike Phanquinone’s direct oxidation pathways .
Fluorinated Phenanthrolines
- Examples : 4,7-Difluoro-2,9-dimethylphenanthroline, 5,6-difluorophenanthroline .
- Electronic Effects : Fluorine substituents increase electron-withdrawing character, lowering LUMO energies and enhancing oxidative stability.
- Applications : Used in luminescent metal complexes and as cytotoxic agents in cancer therapy .
Isoindoline-dione Derivatives
- Example: 4,7-Diaminoisoindoline-1,3-dione.
- Structure: Smaller, non-planar isoindoline core vs. phenanthroline’s fused rings.
- Synthesis: Requires bromination/amination of phthalimide derivatives, differing from Phanquinone’s direct cyclization methods .
- Use : Primarily in drug discovery as a pharmacophore .
Table 1: Comparative Properties of 4,7-Phenanthroline-5,6-dione and Analogues
Biological Activity
4,7-Phenanthroline-5,6-dione dinitrate is a complex organic compound with notable biological activities, particularly in the fields of oncology and microbiology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₈N₄O₈ and is characterized by the presence of two nitro groups attached to a phenanthroline backbone. Its structure can be represented as follows:
This compound is known for its ability to form complexes with transition metals, enhancing its biological activity.
Antitumor Properties
Research has demonstrated that this compound exhibits significant antitumor activities. A study investigating its effects on human epithelial cell lines revealed that it inhibits DNA synthesis without intercalating into DNA. The compound and its metal complexes showed a dose-dependent decrease in DNA synthesis, suggesting potential as a chemotherapeutic agent. The results indicated that these compounds could serve as effective alternatives to traditional chemotherapeutics like cisplatin due to their lower toxicity profiles and non-mutagenic nature .
Antimicrobial Activity
The compound also exhibits antimicrobial and antifungal properties. In vitro studies have shown that this compound and its metal complexes effectively inhibit the growth of various pathogenic fungi, including Phialophora verrucosa, which is known for causing difficult-to-treat fungal infections. The minimum inhibitory concentrations (MICs) for these compounds were found to be significantly lower than those for existing antifungal agents, indicating their potential as new therapeutic options .
The biological activity of this compound is attributed to several mechanisms:
- Metal Chelation : The compound can chelate metal ions, which may interfere with essential enzymatic processes in pathogens.
- Redox Activity : Its quinonoid structure allows it to participate in redox reactions, potentially generating reactive oxygen species (ROS) that can induce oxidative stress in cancer cells and microbes.
- Inhibition of DNA Synthesis : By inhibiting DNA synthesis through mechanisms independent of intercalation, it disrupts cellular proliferation in tumor cells and pathogens alike .
Study 1: Antitumor Efficacy
In a study published in Chemico-Biological Interactions, researchers evaluated the anti-cancer potential of 1,10-phenanthroline-5,6-dione (phendione) and its complexes. They found that these compounds significantly inhibited DNA synthesis in various cancer cell lines without causing mutagenic effects .
Study 2: Antifungal Activity
Another investigation focused on the antifungal efficacy of phendione against P. verrucosa. The study reported MIC values indicating strong antifungal activity at concentrations as low as 4 µM for silver complexes derived from phendione. Scanning electron microscopy revealed significant morphological changes in fungal cells treated with these compounds .
Comparative Analysis
Compound | Antitumor Activity | Antifungal Activity | Mechanism |
---|---|---|---|
This compound | High | Moderate | DNA synthesis inhibition |
Cisplatin | Very High | Low | DNA cross-linking |
Ag(II) phendione complex | Moderate | High | Metal ion chelation |
This table summarizes key findings related to the biological activities of this compound compared to other known compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 4,7-Phenanthroline-5,6-dione dinitrate, and how can purity be validated?
Synthesis typically involves sequential oxidation and nitration of phenanthroline derivatives. For example, 1,10-phenanthroline-5,6-dione (CAS 27318-90-7) can be nitrated using concentrated nitric acid under controlled temperatures (40–60°C) to introduce nitrate groups . Purity validation requires a combination of techniques:
- HPLC : To assess organic impurities (<1% threshold).
- Elemental Analysis : Confirm stoichiometry of C, H, N.
- X-ray Crystallography : Resolve structural conformation (e.g., bond angles in the dione backbone) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s electronic and structural properties?
- UV-Vis Spectroscopy : Identify π→π* transitions in the phenanthroline core (200–400 nm range) and charge-transfer bands when complexed with metals .
- FT-IR : Detect nitrate stretching vibrations (~1380 cm⁻¹) and quinone C=O stretches (~1670 cm⁻¹) .
- NMR : Use DMSO-d₆ to resolve aromatic proton environments (δ 8.5–9.5 ppm) and confirm nitration regiochemistry .
Q. How is this compound applied as a ligand in coordination chemistry for catalytic or sensing applications?
The quinone and nitrate groups enable redox activity and strong metal-binding affinity. For example:
- Oxygen Sensing : Ruthenium(II) complexes (e.g., [Ru(4,7-diphenyl-1,10-phenanthroline)₃]²⁺) exhibit oxygen-dependent luminescence quenching, useful in fiber-optic sensors .
- Catalysis : Copper complexes catalyze C–H activation in organic synthesis due to the ligand’s electron-deficient backbone .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., conflicting IR absorption bands) for this compound?
Contradictions often arise from solvent effects or polymorphism. Mitigation strategies include:
- Factorial Design Experiments : Test variables like solvent polarity, concentration, and temperature to isolate contributing factors .
- Computational Validation : Compare experimental IR spectra with density functional theory (DFT)-simulated spectra to assign ambiguous peaks .
Q. What theoretical frameworks explain the compound’s electronic structure and reactivity in redox processes?
- Frontier Molecular Orbital (FMO) Theory : The LUMO is localized on the quinone moiety, facilitating electron acceptance in redox reactions.
- Marcus Theory : Predicts electron-transfer kinetics in catalytic cycles, particularly in metal complexes .
- DFT Studies : Optimize geometry and calculate redox potentials (e.g., E₁/2 for quinone/dihydroquinone couples) .
Q. How can reaction conditions be optimized for synthesizing metal complexes with this compound?
Use a Design of Experiments (DOE) approach:
- Variables : pH, metal-to-ligand ratio, temperature.
- Response Surface Methodology (RSM) : Maximize yield by modeling interactions between variables.
- In Situ Monitoring : UV-Vis or Raman spectroscopy to track complexation kinetics .
Q. What methodological steps ensure reproducibility in studies involving this compound’s application in oxygen-sensing materials?
- Standardized Calibration : Use controlled O₂/N₂ gas mixtures to calibrate luminescence intensity vs. pO₂.
- Cross-Validation : Compare results with commercial probes (e.g., Ru(bpy)₃²⁺) to confirm accuracy .
- Long-Term Stability Tests : Monitor photobleaching under continuous irradiation (e.g., 24-hour cycles) .
Q. Methodological Guidance for Data Interpretation
Q. How should researchers analyze conflicting electrochemical data (e.g., varying E₁/2 values) across studies?
- Reference Electrode Calibration : Ensure all potentials are adjusted to a common scale (e.g., Fc/Fc⁺).
- Electrolyte Effects : Test ionic strength and counterion impacts (e.g., PF₆⁻ vs. ClO₄⁻) on redox behavior .
Q. What statistical approaches are recommended for validating the compound’s role in catalytic cycles?
Properties
CAS No. |
84803-45-2 |
---|---|
Molecular Formula |
C12H8N4O8 |
Molecular Weight |
336.21 g/mol |
IUPAC Name |
nitric acid;4,7-phenanthroline-5,6-dione |
InChI |
InChI=1S/C12H6N2O2.2HNO3/c15-11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12(11)16;2*2-1(3)4/h1-6H;2*(H,2,3,4) |
InChI Key |
MRENBCICIKFZMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C(=O)C3=C2C=CC=N3)N=C1.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
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